
N,N,N-Tritetradecyltetradecan-1-aminium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,N-Tritetradecyltetradecan-1-aminium chloride is a quaternary ammonium compound. It is known for its surfactant properties, which make it useful in various industrial and scientific applications. This compound is characterized by its long alkyl chains, which contribute to its hydrophobic nature.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Tritetradecyltetradecan-1-aminium chloride typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction is usually carried out in an organic solvent under reflux conditions. The tertiary amine, such as N,N,N-tritetradecylamine, reacts with tetradecyl chloride to form the quaternary ammonium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the quaternization process.
化学反応の分析
Types of Reactions
N,N,N-Tritetradecyltetradecan-1-aminium chloride primarily undergoes substitution reactions. Due to its quaternary ammonium structure, it is resistant to oxidation and reduction under normal conditions.
Common Reagents and Conditions
The compound reacts with nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols. The reaction typically occurs in aqueous or alcoholic solutions at elevated temperatures.
Major Products Formed
The major products formed from the reactions of this compound include alcohols and other substituted ammonium compounds. These products are often used in further chemical synthesis or as intermediates in industrial processes.
科学的研究の応用
N,N,N-Tritetradecyltetradecan-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: The compound is employed in the preparation of liposomes and other lipid-based delivery systems for drug delivery.
Industry: The compound is used in the formulation of detergents, emulsifiers, and antistatic agents.
作用機序
The mechanism of action of N,N,N-Tritetradecyltetradecan-1-aminium chloride is primarily based on its surfactant properties. The long alkyl chains interact with lipid membranes, disrupting their structure and leading to cell lysis. This property is particularly useful in antimicrobial applications, where the compound targets bacterial cell membranes.
類似化合物との比較
Similar Compounds
- N,N,N-Trimethyl-1-tetradecanaminium chloride
- Tetradecyltrimethylammonium chloride
- Dimethyldioctadecylammonium chloride
Uniqueness
N,N,N-Tritetradecyltetradecan-1-aminium chloride is unique due to its longer alkyl chains compared to similar compounds. This structural feature enhances its hydrophobic interactions and surfactant properties, making it more effective in applications requiring strong lipid membrane disruption.
特性
CAS番号 |
122290-18-0 |
|---|---|
分子式 |
C56H116ClN |
分子量 |
839.0 g/mol |
IUPAC名 |
tetra(tetradecyl)azanium;chloride |
InChI |
InChI=1S/C56H116N.ClH/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57(54-50-46-42-38-34-30-26-22-18-14-10-6-2,55-51-47-43-39-35-31-27-23-19-15-11-7-3)56-52-48-44-40-36-32-28-24-20-16-12-8-4;/h5-56H2,1-4H3;1H/q+1;/p-1 |
InChIキー |
WMYSUWWACPXNAE-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCCCC[N+](CCCCCCCCCCCCCC)(CCCCCCCCCCCCCC)CCCCCCCCCCCCCC.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


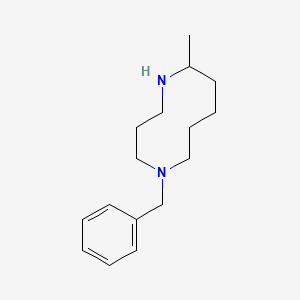
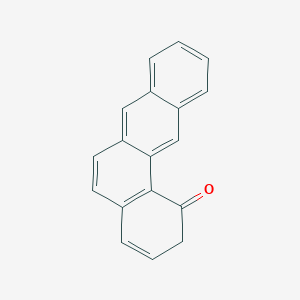
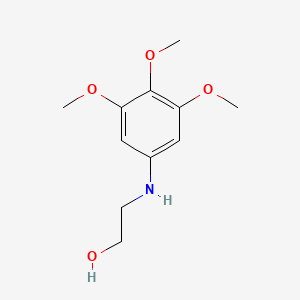
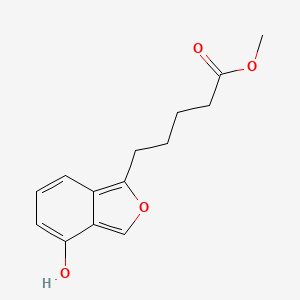
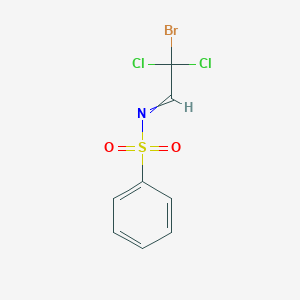
![Ethyl [1-(3-chloropropyl)piperidin-2-ylidene]acetate](/img/structure/B14305855.png)
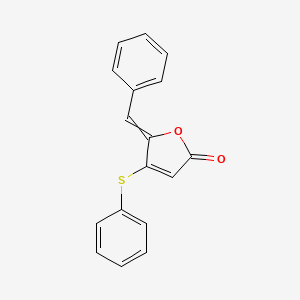
![Dimethyl{[(trimethylsilyl)oxy]methyl}phosphane](/img/structure/B14305859.png)

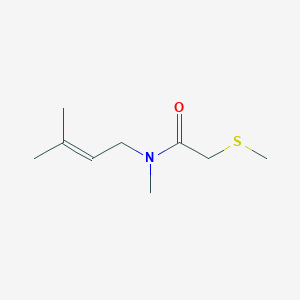
![Chloro[tris(trimethylsilyl)methyl]indiganyl--water (1/1)](/img/structure/B14305875.png)
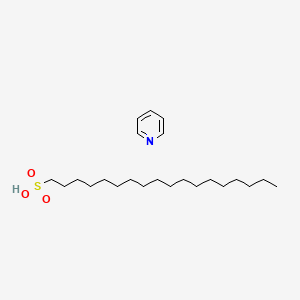

![Benzene, [1-[[(1,1-dimethylethyl)thio]methyl]ethenyl]-](/img/structure/B14305915.png)
